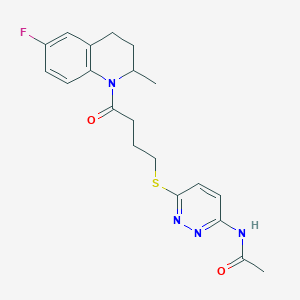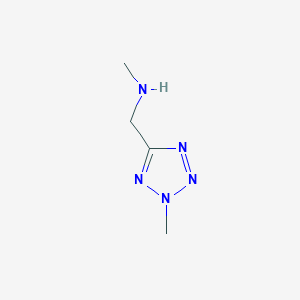
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H23FN4O2S and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
A study explored the synthesis of various quinoline derivatives and their antibacterial activity. These compounds were synthesized through reactions involving specific precursors and evaluated for their effectiveness against bacteria and fungi. The synthesized hydrazones showed promising results as growth inhibitors for Bacillus subtilis and Aspergillus niger, suggesting that similar structures, including the one , could potentially be developed as antibacterial agents (Le et al., 2018).
Neuroprotective Applications
Another study focused on a novel histamine H3 receptor antagonist, demonstrating high affinity for human and rat H3 receptors. The antagonist showed potential for improving cognitive performance in preclinical models, suggesting that compounds with similar modes of action could be explored for treating cognitive disorders and enhancing neurotransmitter release (Medhurst et al., 2007).
Imaging Applications in Neuroscience
Research involving 18F-labeled PET ligands for imaging translocator protein (TSPO) in the brain highlighted the use of these compounds in visualizing TSPO expression in neuroinflammation. This suggests that structurally similar compounds could be utilized in PET imaging to study various neurological conditions and the response to injuries or diseases (Yui et al., 2010).
Electrochromic Materials
A study on novel conjugated polymers based on pyrrolo-acenaphtho-pyridazine-diones for electrochromic applications demonstrated how these materials change color reversibly under electrical stimulus. This research points to the possibility of utilizing related chemical structures in the development of electrochromic devices, which have applications ranging from smart windows to display technologies (Cho et al., 2015).
Propriétés
IUPAC Name |
N-[6-[4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-13-5-6-15-12-16(21)7-8-17(15)25(13)20(27)4-3-11-28-19-10-9-18(23-24-19)22-14(2)26/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLVDGDEIGIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CCCSC3=NN=C(C=C3)NC(=O)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)

![(R)-1-(benzo[b]thiophen-3-yl)ethanol](/img/structure/B2823158.png)


![N-[[4-[(2R,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2823163.png)

![tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate](/img/structure/B2823169.png)
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)
![N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2823172.png)
![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)
